molecular formula C9H13N3O2 B15239348 Methyl 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate

Methyl 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate

Cat. No.: B15239348
M. Wt: 195.22 g/mol
InChI Key: STADVRDLESNYOM-UHFFFAOYSA-N
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Description

Methyl 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate is a heterocyclic compound with a unique structure that includes both imidazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylimidazole with ethyl 2-bromoacetate, followed by cyclization with hydrazine hydrate to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

methyl 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-6-11-8(9(13)14-2)7-5-10-3-4-12(6)7/h10H,3-5H2,1-2H3

InChI Key

STADVRDLESNYOM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2N1CCNC2)C(=O)OC

Origin of Product

United States

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